1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

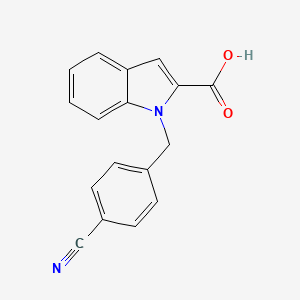

1-[(4-cyanophenyl)methyl]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c18-10-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)9-16(19)17(20)21/h1-9H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYAZCDJSGRWQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid chemical structure and properties

Role: Privileged Scaffold & Pharmacophore Intermediate in Drug Discovery

Executive Summary

1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid (CAS: 229953-48-4) is a synthetic indole derivative serving as a critical building block in medicinal chemistry. Structurally, it features an indole core functionalized at the N1-position with a para-cyanobenzyl group and at the C2-position with a carboxylic acid moiety. This bifunctional arrangement makes it an ideal scaffold for Fragment-Based Drug Design (FBDD) .

The compound is primarily utilized as a precursor for synthesizing bioactive agents targeting HIV-1 integrase , HCV NS5B polymerase , and GPR40 receptors . Recent studies also highlight the antiproliferative potency of its hydrazide derivatives against human cancer cell lines (MCF-7, A549).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Visualization

The following diagram illustrates the connectivity and key functional zones for derivatization.

Figure 1: Structural decomposition of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid highlighting pharmacophoric regions.

Key Properties Table[5]

| Property | Value | Note |

| IUPAC Name | 1-[(4-cyanophenyl)methyl]indole-2-carboxylic acid | |

| CAS Number | 229953-48-4 | |

| Molecular Formula | C₁₇H₁₂N₂O₂ | |

| Molecular Weight | 276.29 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >200 °C (Decomposes) | Derivative dependent |

| LogP (Predicted) | ~3.3 | Lipophilic, suitable for membrane permeability |

| pKa (Acid) | ~3.8 - 4.2 | Indole-2-COOH is stronger than benzoic acid |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water |

Synthetic Engineering: Validated Protocol

To ensure high regio-selectivity (N1-alkylation vs. O-alkylation of the carboxylate) and purity, the "Ester-First" strategy is the industry standard. Direct alkylation of the acid often results in mixed ester/acid products and requires difficult purification.

Reaction Scheme

Figure 2: Three-step synthetic route ensuring regiospecific N-alkylation.

Step-by-Step Methodology

Step 1: Ester Protection

-

Dissolve indole-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M).

-

Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.[1]

-

Reflux for 4–6 hours (Monitor via TLC: 30% EtOAc/Hexane).

-

Concentrate in vacuo, neutralize with NaHCO₃, and extract with EtOAc to yield Methyl indole-2-carboxylate .

Step 2: N-Alkylation (Critical Step)

-

Dissolve the methyl ester (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.

-

Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

-

Note: Evolution of H₂ gas.[2] Vent appropriately.

-

-

Stir for 30 mins at 0°C to ensure complete deprotonation of the indole nitrogen.

-

Add 4-Cyanobenzyl bromide (1.1 eq) dropwise dissolved in minimal DMF.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Pour into ice water. The product usually precipitates. Filter and wash with water.

Step 3: Hydrolysis (Deprotection)

-

Suspend the N-alkylated ester in a mixture of THF/Water (3:1).

-

Add LiOH·H₂O (2.0 eq). Stir at RT or mild heat (40°C) overnight.

-

Workup: Acidify reaction mixture to pH ~2–3 using 1M HCl.

-

The title compound, 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid , will precipitate as a white solid. Recrystallize from Ethanol if necessary.

Biological Potential & Applications[10][13]

This molecule is rarely the final drug; it is a pharmacophore scaffold . Its derivatives exhibit significant biological activity across multiple therapeutic areas.[3][4]

Anticancer Activity (Hydrazide Derivatives)

Researchers have derivatized the carboxylic acid group into hydrazides (–CONHNH₂) to create antiproliferative agents.

-

Mechanism: Induction of apoptosis (Annexin-V positive) and cell cycle arrest.

-

Potency: Derivatives have shown IC₅₀ values as low as 2 µM against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.

-

SAR Insight: The para-cyano group on the benzyl ring provides essential electronic withdrawal, enhancing the binding affinity to target proteins (potentially tubulin or specific kinases).

Antiviral Research (HIV & HCV)

-

HIV-1 Integrase: Indole-2-carboxylic acids are known to chelate Mg²⁺ ions in the active site of HIV-1 integrase. The N-benzyl group occupies the hydrophobic pocket adjacent to the active site, improving potency.

-

HCV NS5B: Similar structural motifs are found in non-nucleoside inhibitors of the Hepatitis C virus polymerase.

Metabolic Disease (GPR40 Agonists)

The indole-2-acid core mimics the carboxylate headgroup of fatty acids, allowing these compounds to activate GPR40 (Free Fatty Acid Receptor 1), a target for Type 2 Diabetes treatment.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad).

-

δ 7.8–7.1 ppm (m, ~8H): Aromatic protons (Indole + Benzyl). Look for the characteristic AA'BB' system of the 4-cyanobenzyl group.

-

δ 5.9–6.0 ppm (s, 2H): N-CH₂-Ar methylene singlet. This shift is diagnostic for successful N-alkylation.

-

-

IR Spectroscopy (KBr):

-

2220–2230 cm⁻¹: C≡N stretch (Sharp, distinctive).

-

1680–1700 cm⁻¹: C=O stretch (Carboxylic acid).

-

-

Mass Spectrometry (ESI):

-

[M-H]⁻: 275.08 (Negative mode preferred for carboxylic acids).

-

Safety & Handling (GHS Standards)

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed. (Nitriles and indoles can possess acute toxicity).

-

H315/H319: Causes skin and serious eye irritation.

-

-

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Cyanide Note: While the cyano group is covalently bonded, metabolic breakdown can theoretically release cyanide ions under extreme physiological conditions, though this is rare for stable benzonitriles. Treat with high caution.

-

References

-

Sigma-Aldrich. (n.d.). 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid Product Page. Retrieved from

-

PubChem. (2025).[5] 1-(4-cyanobenzyl)-1h-indole-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

-

Al-Wahaibi, L. H., et al. (2023).[6] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3734. (Describes synthesis and anticancer activity of hydrazide derivatives). Retrieved from

-

Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (Contextualizes the scaffold for HIV research). Retrieved from

-

BenchChem. (2025). Selective N-Alkylation of Indoles: Technical Support Guide. (Protocol validation for N-alkylation). Retrieved from

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

biological activity of 1-substituted indole-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Substituted Indole-2-Carboxylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its myriad variations, the 1-substituted indole-2-carboxylic acid scaffold has emerged as a particularly fruitful template for the discovery of novel therapeutic agents. This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by these derivatives. We will delve into their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, elucidating the key structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this document details the underlying mechanisms of action and provides robust, field-proven protocols for their biological evaluation, aiming to equip researchers with the knowledge necessary to advance the development of this promising class of molecules.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure

The indole ring, a fusion of benzene and pyrrole rings, is a common motif in natural products and synthetic drugs, prized for its ability to mimic peptide structures and engage in various interactions with biological macromolecules.[1][2] The specific arrangement of the 1-substituted indole-2-carboxylic acid core provides a unique three-dimensional framework. The substituent at the N-1 position offers a crucial vector for modifying physicochemical properties and exploring specific binding pockets within a target protein. The carboxylic acid at the C-2 position is a key pharmacophoric feature, often acting as a hydrogen bond donor/acceptor or a metal-chelating group, critical for anchoring the molecule to an active site.[3] This inherent structural versatility has enabled the development of derivatives with a wide spectrum of biological activities.

A Spectrum of Pharmacological Activities

The strategic modification of the 1-substituted indole-2-carboxylic acid scaffold has yielded compounds with significant therapeutic potential across multiple disease areas.

Anticancer Activity

Derivatives of this class have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[4] The mechanism of action is often multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival.

-

Tubulin Polymerization Inhibition: Several indole derivatives function as antimitotic agents by targeting tubulin, a key component of the cytoskeleton. By inhibiting its polymerization into microtubules, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[4][5][6]

-

Enzyme Inhibition: Specific enzymes that are overexpressed in cancer cells are attractive targets. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), enzymes involved in tumor immune escape.[5]

-

Targeting Signaling Proteins: Novel derivatives have been designed to target specific proteins involved in cancer progression, such as the 14-3-3η protein in liver cancer, leading to cell cycle arrest and apoptosis.[7][8]

-

Metal Complexes: Dinuclear copper(II) complexes of indole-2-carboxylic acid have shown potent growth-inhibitory activity against human breast cancer cells (MDA-MB-231 and MCF-7), suggesting a role for metal-based therapeutics derived from this scaffold.[9]

Table 1: Selected Anticancer Activities of 1-Substituted Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Putative Mechanism | Reference |

| Indole-2-carboxamides | Pediatric Brain Cancer (KNS42, BT12, BT16) | 0.33 - 9.85 µM | Cannabinoid Receptor (CB2R) modulation | [10] |

| 1H-indole-2-carboxylic acid derivatives | Liver Cancer (Bel-7402, Hep G2, etc.) | ~1 µM (for lead compounds) | 14-3-3η Protein Inhibition | [7][8] |

| 3-Substituted-2-carboalkoxy indoles | Leukemia (CEM, RS4;11) | Not specified | Tubulin Polymerization Inhibition | [4] |

| Indole-2-carboxylic acid copper complex | Breast Cancer (MDA-MB-231, MCF-7) | >90% inhibition at 20 µM | DNA Binding, Oxidative Stress | [9] |

Antiviral Activity

The scaffold has proven effective for developing agents against both RNA and DNA viruses. The mechanism often involves the inhibition of key viral enzymes essential for replication.

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid itself has been identified as an inhibitor of the HIV-1 integrase strand transfer step.[3][11] The indole nucleus and the C-2 carboxylate group are believed to chelate two Mg²⁺ ions in the enzyme's active site. Structural optimization, particularly at the C-6 position, has led to derivatives with significantly improved potency (IC50 as low as 3.11 µM).[11]

-

Broad-Spectrum Antiviral Activity: A variety of indole-2-carboxylate esters have shown potent inhibitory activity against a range of viruses, including influenza A and Coxsackie B3 virus (Cox B3).[12][13] Structure-activity studies have revealed that substitutions at different positions on the indole ring can tune the specificity and potency against different viral types.[12]

Antimicrobial Activity

While some simple indole-2-carboxylic acids and their esters show weak antimicrobial effects[14][15], their modification into carboxamides or conjugation with other heterocyclic moieties like 1,2,4-triazole or 2-thioxothiazolidin-4-one can lead to potent antibacterial and antifungal agents.[16][17]

-

Gram-Positive and Gram-Negative Bacteria: Certain derivatives exhibit broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin.[16]

-

Antifungal Activity: Indole derivatives linked to triazoles have shown excellent activity against fungal pathogens such as Candida albicans and Candida tropicalis, with MIC values as low as 2 µg/mL for some compounds.[17][18]

Anti-inflammatory Activity

Several indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) activities in preclinical models.[19][20][21]

-

COX-2 Inhibition: The primary mechanism is believed to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway that mediates inflammation and pain.[20] Molecular docking studies suggest that the carboxamide group can form crucial hydrogen bonds within the hydrophobic pocket of the COX-2 enzyme.[19] This offers a pathway to developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles compared to non-selective inhibitors.[20]

Structure-Activity Relationship (SAR) Insights

The rational design of potent and selective agents hinges on a clear understanding of SAR. Analysis of various studies reveals several key principles for the 1-substituted indole-2-carboxylic acid scaffold.

-

N-1 Position Substitution: The group at the N-1 position significantly influences activity. For example, in anticancer indole-vinyl sulfone derivatives, a methyl substitution at N-1 enhanced activity 60-fold compared to an unsubstituted (N-H) analogue.[5] In antioxidant carboxamides, benzyl or p-fluorobenzyl groups at N-1 were found to be effective.[22]

-

C-2 Position Functionality: The carboxylic acid at C-2 is often crucial. Its conversion to an ester can be favorable for antiviral activity[12], while conversion to a carboxamide is beneficial for anti-inflammatory[19], anticancer[10], and antimicrobial properties.[14] This highlights the importance of this position for mediating interactions like hydrogen bonding or chelation.

-

C-3 Position Substitution: For CB1 receptor allosteric modulators, short alkyl chains at the C-3 position were preferred.[23][24] For antiviral HIV-1 integrase inhibitors, introducing substituted anilines at C-3 enhanced activity by interacting with a nearby hydrophobic pocket.[3]

-

Indole Ring Substitution (C-4 to C-7): Halogenation (chloro or fluoro groups) at the C-5 position can enhance potency, as seen in CB1 allosteric modulators.[23][24] For HIV integrase inhibitors, adding a halogenated benzene ring at C-6 improved π–π stacking interactions with viral DNA.[11]

Caption: Conceptual overview of Structure-Activity Relationships (SAR).

Key Mechanisms of Action: A Deeper Look

Understanding how these molecules function at a molecular level is paramount for drug development. The indole-2-carboxylic acid framework has been shown to interact with several well-validated biological targets.

Enzyme Inhibition: The COX-2 Pathway

In inflammation, the enzyme COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins. 1-Substituted indole-2-carboxamide derivatives can act as competitive inhibitors, blocking the active site of COX-2.

Caption: Inhibition of the COX-2 inflammatory pathway.

Methodologies for Biological Evaluation

To ensure scientific integrity, described protocols must be self-validating. This involves the inclusion of appropriate positive and negative controls, dose-response curves to determine potency (e.g., IC50/EC50), and cytotoxicity assessments to evaluate therapeutic windows.

General Workflow for Bioactivity Screening

A logical, staged approach is crucial for efficiently identifying and characterizing lead compounds. This begins with primary in vitro screening and progresses to more complex mechanistic and in vivo studies for promising candidates.

Caption: General workflow for screening and development.

Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration at which a test compound inhibits 50% of cancer cell growth (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2).

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds dissolved in DMSO (stock solution).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microtiter plates.

-

Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

-

Positive control (e.g., Etoposide, Doxorubicin).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (OD_test / OD_control) * 100

-

-

Plot the % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Objective: To determine the IC50 of a test compound against HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase enzyme.

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) and a target DNA.

-

Assay buffer (containing MnCl₂ or MgCl₂, DTT, and MOPS).

-

Test compounds dissolved in DMSO.

-

Positive control (e.g., Raltegravir).

-

Quenching solution (EDTA).

-

Detection system (e.g., fluorescence-based or ELISA-based kit).

Procedure:

-

Reaction Setup: In a 96- or 384-well plate, add the assay buffer.

-

Compound Addition: Add serial dilutions of the test compounds, positive control, and a DMSO vehicle control to the wells.

-

Enzyme Addition: Add the HIV-1 integrase enzyme to all wells except the negative control. Incubate for 15-30 minutes at room temperature to allow compound-enzyme binding.

-

Initiate Reaction: Add the viral and target DNA substrates to initiate the integration reaction. Incubate for 60-90 minutes at 37°C.

-

Stop Reaction: Add a quenching solution containing EDTA to stop the reaction by chelating the metal cofactors.

-

Detection: Follow the manufacturer's protocol for the specific detection kit to quantify the amount of strand transfer product formed. This often involves capturing the product on a streptavidin-coated plate and detecting it with a labeled antibody or probe.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 1-substituted indole-2-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Research has consistently demonstrated its potential to yield potent and selective modulators of various biological targets, leading to promising candidates for anticancer, antiviral, antimicrobial, and anti-inflammatory therapies. The key to its success lies in the strategic interplay of substituents at the N-1, C-2, C-3, and other positions on the indole ring, which collectively define the compound's interaction with its biological target.

Future research should focus on leveraging computational tools and molecular modeling to refine SAR and design next-generation derivatives with improved potency and optimized pharmacokinetic profiles. Exploring novel conjugates with other pharmacologically active moieties could lead to multi-target agents or compounds with enhanced target specificity. As our understanding of disease biology deepens, the rational design of new 1-substituted indole-2-carboxylic acid derivatives will undoubtedly continue to be a highly productive avenue for drug discovery.

References

-

Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. Available at: [Link]

-

(n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. Available at: [Link]

-

(n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

-

(n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Available at: [Link]

-

Gao, H., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. Available at: [Link]

-

Jiang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

-

Abderahman, M. H., et al. (2014). SYNTHESIS, MOLECULAR DOCKING OF NOVEL INDOL-2-CARBOXAMIDE DERIVATIVES WITH ANTI-INFLAMMATORY AND ANTINOCICEPTIVE ACTIVITIES. Semantic Scholar. Available at: [Link]

-

(n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]

-

(2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed. Available at: [Link]

-

Kryshchyshyn-Dylevych, A., et al. (2020). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. Synthetic Communications. Available at: [Link]

-

Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

-

Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

(n.d.). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II. Preparation of 3-dialkylamino, 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate. Available at: [Link]

-

Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed. Available at: [Link]

-

Wang, Y., et al. (2017). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

-

(2008). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. Available at: [Link]

-

(n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]

-

(n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. Available at: [Link]

-

Kryshchyshyn-Dylevych, A., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

-

El-Gamal, M. I., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. PMC. Available at: [Link]

-

(n.d.). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Galenos Publishing House. Available at: [Link]

-

(n.d.). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

(n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

(n.d.). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. Available at: [Link]

-

(2016). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Al-Mulla, A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

-

(n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. Available at: [Link]

-

(n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. Available at: [Link]

-

(n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Scilit. Available at: [Link]

-

(n.d.). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indianchemicalsociety.com [indianchemicalsociety.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. turkjps.org [turkjps.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Indole-2-Carboxylic Acid Scaffolds for Anticancer Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to interact with a diverse range of biological targets.[1][2] Within this class, the indole-2-carboxylic acid framework has emerged as a particularly fruitful starting point for the development of novel anticancer agents. Its structural rigidity and capacity for versatile substitution allow for the fine-tuning of pharmacological properties, leading to potent inhibitors of key oncogenic pathways. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and preclinical evaluation of indole-2-carboxylic acid derivatives in oncology. We delve into their roles as inhibitors of protein kinases, disruptors of microtubule dynamics, and modulators of emerging targets, offering field-proven insights into the experimental workflows that drive their discovery and development.

The Indole-2-Carboxylic Acid: A Versatile Scaffold in Oncology

The indole ring system is a bicyclic aromatic heterocycle that serves as a fundamental building block for many biologically active molecules, including the amino acid tryptophan. Its unique electronic properties and the hydrogen-bonding capability of the N-H group make it an exceptional pharmacophore for interacting with protein active sites. The indole-2-carboxylic acid derivative, specifically, positions a reactive carboxylic acid handle at the 2-position, which is ideal for elaboration into various functional groups, most notably amides, to explore chemical space and optimize target engagement. This scaffold has been successfully employed to develop agents that target multiple cancer hallmarks, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[3][4][5]

Caption: Core chemical structure of the indole-2-carboxylic acid scaffold.

Synthetic Strategies for Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxylic acid derivatives often culminates in the formation of a stable amide bond, linking the core scaffold to a diverse array of amine-containing fragments. This final step is crucial as the nature of the amide substituent frequently dictates target specificity and potency. Amide coupling reactions are the standard and preferred method for this transformation due to their high efficiency and tolerance for a wide range of functional groups.

Causality in Reagent Selection

The choice of coupling reagents is critical for ensuring high yield and purity.

-

Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like Hydroxybenzotriazole (HOBt), are widely employed. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine. This two-step, one-pot process is highly reliable for generating indole-2-carboxamides.[6]

-

Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are also highly effective.[7] BOP reagent directly converts the carboxylic acid into a benzotriazolyl ester, which is a superb leaving group, facilitating a rapid and efficient reaction with the amine nucleophile.[7][8]

Caption: Generalized workflow for the synthesis of indole-2-carboxamide derivatives.

Experimental Protocol: General Amide Coupling

This protocol represents a self-validating system for synthesizing indole-2-carboxamide libraries. Successful amide formation is typically confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture, followed by purification and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Preparation: To a solution of the indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)), add the coupling reagent (e.g., BOP, 1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[7][8]

-

Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the complete activation of the carboxylic acid.

-

Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final indole-2-carboxamide.[7]

Diverse Mechanisms of Anticancer Action

Indole-2-carboxylic acid derivatives achieve their anticancer effects by interacting with a variety of critical cellular targets. This multi-target capability underscores the scaffold's versatility.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers, making them prime therapeutic targets.[9] Indole-2-carboxamides have been successfully designed as potent inhibitors of several oncogenic kinases.

-

Mechanism: These compounds typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This action blocks the signal transduction cascade, leading to cell cycle arrest and apoptosis.[8]

-

Targets: Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[7][8][10] Dual-target inhibitors, such as those hitting both EGFR and CDK2, represent a promising strategy to overcome drug resistance.[7]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indole-2-carboxamide derivative.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.[11]

-

Mechanism: Several indole derivatives act as tubulin polymerization inhibitors.[2][4][12][13] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption leads to the collapse of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[11][12]

Caption: Cell cycle arrest at the G2/M phase induced by tubulin polymerization inhibitors.

Other Emerging Mechanisms

The therapeutic potential of this scaffold extends to newer areas of cancer biology:

-

Immuno-Oncology: Derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[14] These enzymes are critical in the kynurenine pathway of tryptophan metabolism, which tumors exploit to create an immunosuppressive microenvironment. Inhibiting IDO1 and TDO can restore anti-tumor immune responses.[14]

-

Protein-Protein Interactions: Certain compounds target the 14-3-3η protein, an adaptor protein involved in signal transduction and cell cycle control.[15][16][17] By disrupting the interaction of 14-3-3η with its client proteins, these inhibitors can induce cell cycle arrest and apoptosis, even in chemotherapy-resistant cells.[15][16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-2-carboxamide scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. The SAR is highly dependent on the specific biological target.

| Substitution Position | Substituent Type | General Effect on Activity | Key Targets | References |

| N1 (Indole NH) | Alkylation/Substitution | Often tolerated, can modulate solubility and pharmacokinetic properties. In some cases, N-unsubstituted is preferred. | Kinases, CB2R | [6] |

| C3 | Small Alkyl Groups (e.g., -CH3) | Can enhance potency for certain kinase targets. | EGFR, CDK2 | [7] |

| C5 / C6 | Electron-withdrawing groups (e.g., -Cl, -F) | Frequently increases potency and can improve binding affinity. A 5-chloro substituent is common. | Kinases, CB1R | [7][18] |

| Amide (N-substituent) | Aromatic/Aliphatic Chains | This is the primary point of diversity. The size, electronics, and conformation of this group are critical for target recognition and potency. | All Targets | [19][20] |

| Amide (N-substituent) | Phenyl rings with EWGs (e.g., -CF3) | Two electron-withdrawing groups (EWGs) at the 3',5'-positions of an N-phenyl ring increased cytotoxicity. | NF-κB, Various | [19] |

| Amide (N-substituent) | Phenethyl with terminal basic amine | Potent activity, particularly when the terminal amine is part of a cyclic system (e.g., pyrrolidine). | EGFR, CDK2 | [7] |

Preclinical Evaluation Workflow: A Validated Cascade

The path from a newly synthesized compound to a preclinical candidate follows a logical, tiered screening approach designed to efficiently identify the most promising molecules while minimizing resource expenditure.[21][22]

In Vitro Screening Cascade

The initial evaluation is performed outside of a living organism, using cancer cell lines. This allows for high-throughput screening in a controlled environment.[23]

-

Primary Screening (Cytotoxicity/Viability): The first step is to determine if a compound has a general anticancer effect. Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which correlates with cell viability.[23][24][25] This allows for the rapid determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[22]

-

Secondary Screening (Mechanistic Assays): Compounds that show potent cytotoxicity are advanced to assays that probe their specific mechanism of action.[3]

-

Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M), which is characteristic of tubulin inhibitors.[15]

-

Apoptosis Assays: Techniques like Annexin V staining or measuring caspase enzyme activity confirm that the compound induces programmed cell death.[15][24]

-

Target-Based Assays: Direct enzymatic assays can be used to measure the inhibition of a specific kinase or protein target.[7]

-

Caption: Tiered workflow for the in vitro evaluation of anticancer compounds.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide compounds in cell culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.

In Vivo Models for Efficacy Evaluation

Promising compounds from in vitro testing must be evaluated in a living organism to assess their efficacy, pharmacokinetics, and toxicity in a complex biological system.[22][26][27]

-

Xenograft Models: The most common approach involves implanting human tumor cells subcutaneously into immunocompromised mice (e.g., nude mice).[26][28] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group. This model provides crucial data on whether the compound can inhibit tumor growth in vivo.[27]

-

Patient-Derived Xenografts (PDX): For a more clinically relevant model, tumor fragments from a human patient are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor.[28]

Future Directions and Emerging Trends

The development of indole-2-carboxylic acid-based anticancer agents is a dynamic field with several exciting future directions:

-

Multi-Target Agents: Designing single molecules that can inhibit multiple oncogenic targets simultaneously (e.g., dual kinase inhibitors) is a key strategy to enhance efficacy and combat the development of drug resistance.[7][10]

-

Hybrid Molecules: The scaffold can be conjugated with other known pharmacophores, such as podophyllotoxin, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[9]

-

Computational Chemistry: The use of molecular docking and molecular dynamics simulations is becoming increasingly integral to the design process. These computational tools can predict how a molecule will bind to its target, allowing for a more rational approach to designing new derivatives with improved affinity and selectivity.[14][15]

Conclusion

The indole-2-carboxylic acid scaffold represents a robust and highly adaptable platform for the discovery of novel anticancer drugs. Its synthetic tractability, coupled with its ability to engage a wide array of oncologically relevant targets—from well-established protein kinases and tubulin to emerging players in immuno-oncology and protein-protein interactions—ensures its continued prominence in medicinal chemistry. The systematic application of a tiered evaluation workflow, from high-throughput in vitro screens to sophisticated in vivo models, provides a clear and validated pathway to identify clinically promising candidates. As our understanding of cancer biology deepens, the inherent versatility of the indole-2-carboxylic acid scaffold will undoubtedly be leveraged to develop the next generation of targeted and more effective cancer therapies.

References

- In vitro Cancer Drug Screening Services - Visikol. (2019, February 15). Visikol.

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).

- New Anticancer Agents: In Vitro and In Vivo Evalu

- In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed.

- In vivo screening models of anticancer drugs. (2013). Tel Aviv University.

- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (n.d.). PubMed Central.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025, March 20). ACS Omega.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022, August 5). PubMed.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023, July 22). PubMed Central.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020, February 15). PubMed.

- Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022, August 12). PubMed Central.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.

- Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). MDPI.

- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (n.d.).

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025, November 4).

- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.). PubMed Central.

- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)

- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). (n.d.). PubMed Central.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 3).

- Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (n.d.).

- Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. (2026, January 10).

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PubMed Central.

- Indole-based tubulin polymerization inhibitors (11–12) in GBM. (n.d.).

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012, November 16). Semantic Scholar.

- Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. (2022, January 7).

- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2023, October 10). Bentham Science.

- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2024, July 1). R Discovery.

- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022, February 28). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 22. iv.iiarjournals.org [iv.iiarjournals.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. In vitro Cancer Drug Screening Services [visikol.com]

- 25. noblelifesci.com [noblelifesci.com]

- 26. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cris.tau.ac.il [cris.tau.ac.il]

- 28. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]

Deciphering the Structure-Activity Relationship of N-Benzyl Indole-2-Carboxylic Acids

Executive Summary: Targeting the CCR2b Receptor

The CC chemokine receptor 2 (CCR2) is a Class A G-protein-coupled receptor (GPCR) that plays a pivotal role in driving monocyte chemotaxis toward sites of inflammation. Because the CCL2-CCR2 signaling axis is heavily implicated in chronic inflammatory diseases, autoimmune disorders, and tumor microenvironment immunosuppression, it has become a prime target for therapeutic intervention[1].

Historically, developing orthosteric antagonists that compete directly with the endogenous high-affinity chemokine CCL2 has proven exceptionally difficult. This challenge led to the discovery of intracellular allosteric modulators. High-throughput screening and subsequent lead optimization identified N-benzyl indole-2-carboxylic acids as a highly potent class of non-competitive, functional antagonists of the CCR2b receptor[2]. This technical guide dissects the structure-activity relationship (SAR) of this chemotype, exploring the causality behind its molecular design and the self-validating methodologies used to quantify its efficacy.

Mechanistic Foundation: The Intracellular Allosteric Pocket

Unlike traditional antagonists that bind to the extracellular orthosteric site, N-benzyl indole-2-carboxylic acids bind to a topographically distinct allosteric pocket located on the intracellular surface of the CCR2 receptor[3]. This pocket partially overlaps with the binding site for heterotrimeric G-proteins and

By binding to this intracellular domain—specifically interacting with highly conserved residues such as Tyr7.53, Phe8.50, and Val6.36—these indole derivatives lock the receptor in an inactive conformation[3]. This non-competitive mechanism is insurmountable by high local concentrations of CCL2, providing a distinct pharmacological advantage in severe inflammatory states[4].

Caption: Mechanism of CCR2 allosteric inhibition by N-benzyl indole-2-carboxylic acids.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the N-benzyl indole-2-carboxylic acid scaffold requires a delicate balance of electronic effects, steric bulk, and lipophilicity. The SAR is primarily driven by two regions: the C-2 carboxylic acid and the N-benzyl ring.

The C-2 Carboxylic Acid: The Acidity Imperative

The presence of an acidic function is an absolute requirement for the intracellular antagonism of CCR2[4]. Extensive SAR studies reveal a direct correlation between the acidity (pKa) of the C-2 functional group and the binding affinity for CCR2[4]. The carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor, interacting with basic residues (such as Arg or Lys) within the intracellular pocket[5]. Replacing the carboxylic acid with bioisosteres of lower acidity, or masking it as an ester, results in a catastrophic loss of binding affinity and functional potency[4].

N-Benzyl Ring Modifications: The Ortho Effect

The N-benzyl group occupies a specific hydrophobic sub-pocket within the receptor. Unsubstituted N-benzyl derivatives exhibit only weak micromolar affinity[6]. However, introducing steric bulk at the ortho position of the benzyl ring drastically improves potency.

The causality behind this improvement is conformational: an ortho-substituent creates a steric clash with the indole core, forcing the benzyl ring out of coplanarity and into an orthogonal geometry. This specific 3D conformation perfectly complements the spatial constraints of the CCR2 intracellular pocket[6]. Furthermore, replacing purely lipophilic ortho-groups (like isopropyl) with polar groups (like sulfonamides) allows the molecule to pick up additional hydrogen-bonding contacts, further driving down the inhibition constant (

Caption: Key structure-activity relationship drivers for the N-benzyl indole core.

Quantitative SAR Analysis

The table below summarizes the quantitative impact of specific structural modifications on the N-benzyl indole-2-carboxylic acid scaffold, demonstrating the profound effect of ortho-substitution on target affinity[6].

| Compound Substitution Profile | Binding Affinity ( | Fold Improvement vs. Baseline | Functional Antagonism |

| Unsubstituted N-benzyl | 6,600 | Baseline (1x) | Weak |

| o-Methyl N-benzyl | ~2,100 | ~3.1x | Low |

| o-Isopropyl N-benzyl | 720 | 9.1x | Moderate |

| o-Sulfonamide N-benzyl | 220 | 30.0x | High |

Data synthesized from foundational SAR mapping of CCR2b intracellular antagonists[6].

Self-Validating Experimental Methodologies

To accurately quantify the SAR of these compounds, researchers must employ orthogonal assays. Because N-benzyl indole-2-carboxylic acids bind allosterically, standard competitive radioligand assays using labeled chemokines (e.g., [

Protocol 1: Intracellular Radioligand Binding Assay

This protocol utilizes[

Causality & Validation: To ensure the signal is exclusively derived from CCR2, the protocol mandates the use of wild-type membranes as a negative control. Non-specific binding (NSB) is rigorously defined using a structurally distinct, saturating competitor to prevent false-positive affinity readouts.

Step-by-Step Workflow:

-

Membrane Preparation: Culture U2OS cells stably expressing human CCR2b. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl

, pH 7.4). Centrifuge at 40,000 -

Assay Assembly: In a 96-well plate, combine 10

g of membrane protein, 2 nM [ -

Self-Validation Controls:

-

Total Binding (TB): Radioligand + Membrane + Vehicle (DMSO).

-

Non-Specific Binding (NSB): Radioligand + Membrane + 10

M unlabeled INCB3344 (a known high-affinity competitor).

-

-

Incubation & Separation: Incubate the plate at 25°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific lipid binding.

-

Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate specific binding as TB - NSB.

Protocol 2: Functional Inositol Phosphate (IP) Turnover Assay

Because binding affinity (

Causality & Validation: CCR2 activation stimulates phospholipase C (PLC), cleaving PIP

Step-by-Step Workflow:

-

Cell Labeling: Seed U2OS-CCR2b cells in 96-well plates. Incubate overnight with 1

Ci/mL myo-[ -

Antagonist Pre-incubation: Wash cells and add assay buffer containing 10 mM LiCl. Add the N-benzyl indole test compounds at varying concentrations and pre-incubate for 30 minutes at 37°C.

-

Agonist Challenge: Stimulate the cells with an EC

concentration of CCL2 (typically ~10 nM) for 45 minutes.-

Basal Control: Cells + Vehicle (No CCL2).

-

Maximal Control (E

): Cells + CCL2 + Vehicle (No antagonist).

-

-

Extraction: Lyse the cells using 0.1 M formic acid.

-

Separation & Detection: Transfer the lysates to anion-exchange resin columns (e.g., Dowex 1-X8). Wash away free inositol, then elute the accumulated [

H]-inositol phosphates using 1 M ammonium formate/0.1 M formic acid. Quantify via scintillation counting to determine the IC

References

-

Kettle, J. G., Faull, A. W., Barker, A. J., Davies, D. H., & Stone, M. A. (2004). "N-Benzylindole-2-carboxylic acids: potent functional antagonists of the CCR2b chemokine receptor." Bioorganic & Medicinal Chemistry Letters, 14(2), 405-408.[Link][2]

-

Zweemer, A. J. M., et al. (2014). "Discovery and Mapping of an Intracellular Antagonist Binding Site at the Chemokine Receptor CCR2." Molecular Pharmacology, 86(4), 358-368.[Link][3]

-

Vilums, M., et al. (2018). "Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2." Journal of Medicinal Chemistry, 61(21), 9621-9636.[Link][4]

-

Berkhout, T. A., et al. (2003). "CCR2: characterization of the antagonist binding site from a combined receptor modeling/mutagenesis approach." Journal of Medicinal Chemistry, 46(19), 4070-4086.[Link][7]

-

Rueda, P., et al. (2024). "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5." bioRxiv.[Link][1]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Document: CCR2: characterization of the antagonist binding site from a combined receptor modeling/mutagenesis approach. (CHEMBL1145994) - ChEMBL [ebi.ac.uk]

The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold in Oncology: A Technical Guide

Introduction: The Indole-2-Carboxylic Acid Moiety as a Privileged Scaffold in Oncology Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." Within this chemical class, the 1H-indole-2-carboxylic acid moiety has emerged as a particularly fruitful starting point for the design and synthesis of novel anti-cancer agents. These derivatives have demonstrated significant efficacy in targeting diverse biological pathways crucial to cancer cell proliferation, survival, and metastasis.[1][2] This guide will provide an in-depth technical overview of the therapeutic potential of this scaffold, with a focus on the underlying mechanisms of action, key molecular targets, and the experimental methodologies employed in their evaluation. While we will use 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid as a representative structure, the discussion will encompass the broader class of indole-2-carboxylic acid derivatives to fully illustrate their therapeutic promise.

Molecular Mechanisms and Key Signaling Pathways

The anti-cancer activity of indole-2-carboxylic acid derivatives is not confined to a single mechanism but rather a spectrum of interactions with key oncogenic signaling pathways. This pleiotropic activity is a hallmark of their therapeutic potential.

Modulation of the PI3K/Akt/mTOR and NF-κB Signaling Cascades

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers. Indole compounds, including derivatives of indole-3-carbinol and 3,3'-diindolylmethane, have been shown to effectively deregulate this pathway.[3][4] These compounds can inhibit the activity of key kinases such as Akt and mTOR, leading to a downstream reduction in cell proliferation and the induction of apoptosis.[4] Furthermore, there is a significant crosstalk between the PI3K/Akt/mTOR pathway and the NF-κB signaling network, which plays a critical role in inflammation, immunity, and cell survival. Indole derivatives have been found to modulate NF-κB signaling, which can in turn inhibit cancer cell invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype, a key process in metastasis and drug resistance.[3][4]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by indole-2-carboxylic acid derivatives.

Targeting the 14-3-3 Protein Family

The 14-3-3 proteins are a family of highly conserved regulatory proteins that participate in a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their overexpression has been linked to the development and progression of various cancers, making them attractive therapeutic targets.[1] Recently, novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized to specifically target the 14-3-3η isoform.[1][5] One such derivative, compound C11, displayed a strong affinity for 14-3-3η and exhibited potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[1][5] Mechanistic studies revealed that these compounds induce G1-S phase cell cycle arrest and promote apoptosis.[1][5]

Dual Inhibition of EGFR and CDK2

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are both critical players in cell cycle regulation and are frequently dysregulated in cancer. A therapeutic strategy involving the dual inhibition of both EGFR and CDK2 is a promising approach to overcome resistance and enhance anti-cancer efficacy. A novel series of 5-substituted-indole-2-carboxamides has been developed as dual inhibitors of EGFR and CDK2. Several of these compounds demonstrated significant antiproliferative activity against a panel of cancer cell lines, with GI50 values in the nanomolar range. The most potent derivatives exhibited strong inhibitory activity against both EGFR and CDK2, induced G2/M cell cycle arrest, and promoted apoptosis.[6]

Preclinical Evaluation of Indole-2-Carboxylic Acid Derivatives: A Methodological Overview

The preclinical assessment of novel anti-cancer compounds is a multi-step process designed to thoroughly characterize their biological activity and establish a foundation for potential clinical development.

In Vitro Anti-proliferative Activity

A fundamental first step is to determine the cytotoxic and anti-proliferative effects of the compounds on a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the indole-2-carboxylic acid derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values are calculated by plotting the percentage of cell viability against the compound concentration.

| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound 9e | HeLa | 0.37 | [1] |

| HT29 | 0.16 | [1] | |

| MCF-7 | 0.17 | [1] | |

| Compound 46 | Bel-7402/5-Fu | 4.55 | [2] |

| Compound 5e | A-549 | 0.95 | [6] |

| MCF-7 | 0.80 | [6] | |

| Panc-1 | 1.00 | [6] | |

| Compound 5j | Mean of 4 cell lines | 0.037 |

Induction of Apoptosis

To determine if the observed anti-proliferative effects are due to the induction of programmed cell death, apoptosis assays are performed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometric analysis of DNA content is conducted.

Experimental Protocol: Propidium Iodide Staining for DNA Content

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

-

Cell Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Caption: A generalized experimental workflow for the preclinical evaluation of novel anti-cancer compounds.

Future Directions and Conclusion

The 1H-indole-2-carboxylic acid scaffold has proven to be a versatile and highly adaptable platform for the development of potent and selective anti-cancer agents. The ability of its derivatives to modulate multiple key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and those involving 14-3-3 proteins and receptor tyrosine kinases, underscores its significant therapeutic potential. While specific preclinical and clinical data for 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic acid in oncology are not yet extensively published, the wealth of research on structurally related compounds provides a strong rationale for its further investigation. Future research should focus on optimizing the potency and pharmacokinetic properties of this class of compounds, as well as exploring their efficacy in combination with existing cancer therapies. The continued exploration of the indole-2-carboxylic acid scaffold holds great promise for the discovery of novel and effective treatments for a wide range of malignancies.

References

-

Mondal, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed. Available at: [Link]

-

Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate. Available at: [Link]

-

Al-Ostath, S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available at: [Link]

-

Gao, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

-

Mondal, A., et al. (2025). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Available at: [Link]

-

Kudaravalli, S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. ResearchGate. Available at: [Link]

-

Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Kudaravalli, S., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

-

Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Available at: [Link]

-

Al-Ostath, S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]

-

PubChem. 1-(4-cyanobenzyl)-1h-indole-2-carboxylic acid. PubChem. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. Available at: [Link]

-

Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

-

de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available at: [Link]

-

de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

-

Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

-

Youssif, B. G. M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of 1-(4-Cyanobenzyl)-1H-indole-2-carboxylic Acid: Molecular Weight and Lipophilicity Profiling

Executive Summary